C18H18BrN5S

Cost efficiency High-throughput screening Procurement economics

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT, CAS 298-93-1, molecular formula C18H18BrN5S, MW 414.33–416.34 g/mol) is a positively charged, membrane-permeable tetrazolium salt that is enzymatically reduced by intracellular NAD(P)H-dependent oxidoreductases in viable cells to yield a water-insoluble purple formazan product quantified spectrophotometrically at 570 nm. First described by Mosmann in 1983 as a rapid colorimetric alternative to radioactive thymidine incorporation, MTT remains among the most widely cited cell viability reagents in biomedical literature, with the original method forming the basis for the NCI60 human tumor cell line anticancer drug screening program.

Molecular Formula C18H18BrN5S
Molecular Weight 416.3 g/mol
Cat. No. B11825262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC18H18BrN5S
Molecular FormulaC18H18BrN5S
Molecular Weight416.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)[NH+]2N=C(NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
InChIInChI=1S/C18H17N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3,(H,20,21);1H
InChIKeyNBWRJAOOMGASJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MTT (Thiazolyl Blue Tetrazolium Bromide, CAS 298-93-1, C18H18BrN5S): Chemical Identity, Assay Principle, and Procurement Baseline


3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT, CAS 298-93-1, molecular formula C18H18BrN5S, MW 414.33–416.34 g/mol) is a positively charged, membrane-permeable tetrazolium salt that is enzymatically reduced by intracellular NAD(P)H-dependent oxidoreductases in viable cells to yield a water-insoluble purple formazan product quantified spectrophotometrically at 570 nm [1]. First described by Mosmann in 1983 as a rapid colorimetric alternative to radioactive thymidine incorporation, MTT remains among the most widely cited cell viability reagents in biomedical literature, with the original method forming the basis for the NCI60 human tumor cell line anticancer drug screening program [2]. The compound is supplied as a yellow-to-orange powder (purity ≥98%, melting point ~195°C with decomposition), soluble in PBS at 5 mg/mL for stock preparation, and requires storage at 2–8°C protected from light and moisture . Unlike newer-generation tetrazolium salts (XTT, MTS, WST-1, WST-8/CCK-8) whose formazan products are water-soluble, MTT-formazan is insoluble and requires a DMSO or acidified isopropanol solubilization step prior to plate reading [3].

Why Tetrazolium Salts Cannot Be Interchanged: C18H18BrN5S (MTT) vs. XTT, MTS, WST-1, and CCK-8 (WST-8) Are Fundamentally Different Assay Chemistries


Despite all belonging to the tetrazolium salt family, MTT differs from XTT, MTS, WST-1, and WST-8 in four critical physicochemical properties that make generic substitution scientifically invalid: (1) membrane permeability—MTT bears a net positive charge enabling passive diffusion across intact plasma membranes, whereas XTT, MTS, and WST-1 are negatively charged and largely cell-impermeable, requiring intermediate electron acceptors such as phenazine methosulfate (PMS) [1]; (2) formazan solubility—MTT-formazan is water-insoluble and mandates a DMSO solubilization step, while alternative formazans are water-soluble, eliminating the organic solvent step but introducing different extracellular reduction kinetics [2]; (3) detection wavelength—MTT-formazan is read at 570 nm, XTT/WST-1/WST-8 at 450 nm, and MTS at 492 nm, precluding direct cross-platform comparison without re-optimization [3]; and (4) subcellular reduction site—MTT is reduced intracellularly across mitochondrial, cytoplasmic, and endosomal/lysosomal compartments, while cell-impermeable alternatives rely predominantly on cell-surface or extracellular reduction, yielding fundamentally different information about cellular metabolic status [4]. These differences manifest quantitatively in divergent IC50 values, correlation coefficients, and linear ranges when the same compound is tested across different tetrazolium platforms, as demonstrated in the head-to-head comparisons below.

C18H18BrN5S (MTT) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against XTT, MTS, WST-1, and CCK-8


Procurement Cost per Test: MTT Powder vs. CCK-8 Kit Reagent — Per-Well Reagent Cost Advantage

MTT powder offers a substantial per-test reagent cost advantage over commercial CCK-8 (WST-8) kits. MTT powder is available from multiple suppliers at prices ranging from ~$16 to $215 per gram ; a single gram prepared as 5 mg/mL stock solution in PBS yields approximately 200 mL of working reagent, sufficient for ~10,000 assays in a 96-well format (20 µL/well). In contrast, a CCK-8 kit providing 1,000 tests is priced at approximately $150 [1]. On a per-well basis, the MTT reagent cost is estimated at ≤$0.002–0.02 per test (depending on supplier and bulk purchase), compared to ~$0.15 per test for CCK-8, representing an approximately 7.5- to 75-fold cost differential favoring MTT .

Cost efficiency High-throughput screening Procurement economics

IC50 Concordance: MTT as the Reference Benchmark for Cross-Platform Cytotoxicity Validation in CHO Cells

In a systematic head-to-head comparison of five tetrazolium-based viability methods (MTT, MTS, WST-1, XTT, CCK-8) for measuring resveratrol and chlorogenic acid cytotoxicity in CHO cells, MTT served as the reference method against which all alternatives were benchmarked [1]. The IC50 value for resveratrol determined by MTT was 86.30 µmol/L, and CCK-8 yielded the closest concordance at 116.86 µmol/L (within ~1.35-fold of MTT). In contrast, WST-1 gave 64.90 µmol/L (0.75-fold, underestimation), and XTT produced 329.83 µmol/L (3.8-fold, gross overestimation). For chlorogenic acid, MTT measured 2852.63 µmol/L, with CCK-8 again closest at 2808.60 µmol/L (within ~1.02-fold). The study explicitly concluded that CCK-8 was the optimal alternative precisely because its IC50 values most closely matched those obtained by the MTT reference method [2].

Cytotoxicity assay validation IC50 benchmarking Method comparison

Regulatory Endorsement: ISO 10993-5 Annex C Explicitly Prescribes MTT as the Quantitative Cytotoxicity Method for Medical Device Biocompatibility Testing

Annex C of ISO 10993-5:2009 ('Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity') explicitly references the MTT assay as the prescribed quantitative cytotoxicity method, capable of accurately quantifying as few as 950 viable cells [1]. This regulatory designation is unique among tetrazolium salts: no equivalent ISO annex designates XTT, MTS, WST-1, or WST-8 as the primary quantitative cytotoxicity method. Testing laboratories accredited for ISO 10993-5 medical device evaluation routinely employ MTT as the default metabolic viability endpoint, and regulatory submissions to bodies such as the FDA and notified bodies in the EU reference MTT-based cytotoxicity data [2]. Alternative tetrazolium methods may be used as supplementary or screening tools but do not carry the same presumption of regulatory acceptability for formal biocompatibility submissions [3].

ISO 10993-5 Medical device biocompatibility Regulatory toxicology

Well-Characterized pH-Dependent Formazan Absorption Artifact: A Known Limitation Enabling Protocol-Level Control That Alternative Salts Lack

Plumb et al. (1989) demonstrated that the absorption spectrum of MTT-formazan varies with both cell density and pH: at low cell density or high pH, a single absorption peak at 560–570 nm is observed; at high cell density or low pH, a second peak emerges at 510 nm, and measurements taken exclusively at 570 nm can underestimate formazan production—and hence cell number—by up to 10-fold, leading to a corresponding 10-fold underestimation of chemosensitivity [1]. Critically, this artifact is fully correctable by adding a pH 10.5 buffer to the solubilized formazan product prior to reading, which restores a single absorption maximum at 570 nm and yields chemosensitivity data in excellent agreement with the clonogenic assay gold standard [2]. This established correction protocol—supported by over three decades of published methodological refinement—transforms a known liability into a controlled variable, whereas newer water-soluble tetrazolium salts (XTT, MTS, WST-1) have less extensively documented artifact profiles, particularly regarding interference from test compounds and culture medium components [3].

Assay artifact control Formazan spectrophotometry Method standardization

Correlation with Hepatocyte Density and Viability: MTT (r=0.672) vs. MTS (r=0.952) in a Direct Comparative Study — Identifying Applications Where MTT Is NOT Optimal

In a rigorous head-to-head evaluation of tetrazolium-based colorimetric assays for assessing hepatocyte density, viability, and proliferation, MTT demonstrated a substantially poorer correlation with actual hepatocyte density (r=0.672) compared to MTS (r=0.952) and XTT (r=0.902) across a cell density range of 2.5–40 × 10⁴ cells/mL [1]. For viability assessment, MTT's correlation coefficient was r=0.622 versus MTS r=0.974 and XTT r=0.975. Correlation with ³H-thymidine incorporation (the gold-standard proliferation assay) ranged from r=0.701–0.818 for MTT, compared to r=0.942–0.981 for MTS and r=0.953–0.992 for XTT [2]. This study provides quantitative evidence that MTT is less accurate than MTS or XTT for primary hepatocyte applications specifically—and by extension defines the application space where MTT's cost advantage must be weighed against the accuracy advantages of alternatives. This differential performance profile is critical procurement intelligence: MTT is suboptimal for primary hepatocyte work and certain metabolic toxicity applications but may be fully acceptable for robust, rapidly proliferating immortalized cell lines where the correlation advantage of alternatives is less pronounced [3].

Hepatocyte viability Assay selection criteria Correlation coefficient comparison

Membrane Permeability and Intracellular Reduction Mechanism: MTT's Positive Charge Enables Direct Cellular Uptake Without an Intermediate Electron Acceptor

Tetrazolium salts fall into two distinct categories based on membrane permeability: MTT (and NBT) carry a net positive charge that enables passive diffusion across intact plasma membranes driven by the plasma membrane potential, allowing direct intracellular reduction by NAD(P)H-dependent oxidoreductases in mitochondrial, cytosolic, and endosomal compartments [1]. In contrast, MTS, XTT, and WST-1 are negatively charged and largely cell-impermeable, requiring an intermediate electron acceptor (typically phenazine methosulfate, PMS) to shuttle reducing equivalents from the cell surface to the extracellular tetrazolium salt [2]. This mechanistic distinction has two practical consequences: (1) MTT's direct intracellular reduction reports on total cellular reductive capacity across multiple subcellular compartments, while cell-impermeable alternatives predominantly measure cell-surface reductase activity; and (2) MTT does not require PMS addition, simplifying reagent preparation, reducing a potential source of assay variability, and eliminating PMS-associated cytotoxicity that can confound results in long-term exposure protocols [3].

Cellular uptake mechanism Tetrazolium salt classification Assay workflow simplification

Optimal Procurement and Application Scenarios for C18H18BrN5S (MTT): Evidence-Based Use Cases Where MTT Outperforms or Indispensably Complements Alternatives


Large-Scale Anticancer Drug Screening Programs Requiring Cost-Effective, Literature-Comparable Cytotoxicity Data

The MTT assay was originally validated as the primary readout for the NCI60 human tumor cell line panel, testing 197 compounds against up to 38 cell lines [1]. For academic and industrial screening programs conducting ≥10,000 assays annually, the per-test reagent cost differential between MTT (~$0.002–0.02/test) and CCK-8 (~$0.15/test) generates savings of approximately $1,300–1,480 per 10,000 assays [2]. Furthermore, MTT-derived IC50 values serve as the reference benchmark against which newer tetrazolium methods are validated, ensuring maximum cross-study comparability with over four decades of published cytotoxicity data [3]. This scenario is optimal when screening rapidly proliferating immortalized cell lines (HeLa, A549, MCF-7, HepG2) where MTT's accuracy is well-established and the DMSO solubilization step is an acceptable workflow overhead.

ISO 10993-5 Medical Device and Biomaterial Cytotoxicity Testing for Regulatory Submission

MTT is the quantitative cytotoxicity method explicitly prescribed in Annex C of ISO 10993-5:2009, the international standard governing in vitro cytotoxicity testing for medical device biocompatibility evaluation [1]. Testing laboratories accredited to ISO 10993-5—including RISE (Sweden), Pacific BioLabs (USA), and numerous certified facilities globally—routinely employ MTT as the default metabolic viability endpoint for extract and direct contact cytotoxicity testing of medical device materials [2]. Selecting MTT for biocompatibility testing eliminates the regulatory burden of justifying an alternative tetrazolium method and ensures data acceptability for submissions to the FDA, Notified Bodies under EU MDR, and other global regulatory agencies. The assay's ability to quantify as few as 950 viable cells [3] provides sufficient sensitivity for the low cell densities often encountered in biomaterial extract dilution series.

Method Development and Cross-Platform Validation Studies Requiring a Well-Characterized Reference Standard

MTT's extensive artifact characterization—particularly the pH-dependent formazan absorption spectrum [1] and the determinants of MTT reduction in specific cell types [2]—makes it the most thoroughly documented tetrazolium salt for method development and validation. When a laboratory is establishing a new cell viability protocol, transferring an existing protocol between sites, or validating a novel tetrazolium-based detection system, MTT provides a reference standard with the deepest published knowledge base for troubleshooting. The established corrective protocol for the pH-dependent artifact (addition of pH 10.5 buffer to solubilized formazan) [3] exemplifies the level of methodological control available for MTT that is absent for newer, less-characterized alternatives. This scenario is particularly relevant for core facilities and contract research organizations (CROs) that must provide robust, defensible viability data across diverse cell models.

Cost-Constrained Academic Research and Teaching Laboratories Where Per-Assay Economics Override Workflow Convenience

In academic settings where research budgets are limited and labor (rather than reagent cost) is the primary resource, MTT's order-of-magnitude cost advantage over CCK-8 and XTT kit formats is decisive [1]. A single gram of MTT powder ($16–215) can support approximately 10,000 individual assays, compared to $150 for 1,000 CCK-8 tests—a difference that becomes substantial when multiplied across multiple research groups, student projects, or teaching laboratory sections [2]. The additional DMSO solubilization step, while introducing ~30 minutes of hands-on time per 96-well plate, is readily accommodated in academic workflows where plate reader access is often scheduled rather than continuous. This scenario applies particularly to undergraduate and graduate teaching laboratories, pilot studies, and preliminary compound library screens where the sensitivity and convenience advantages of newer tetrazolium salts are secondary to reagent affordability.

Quote Request

Request a Quote for C18H18BrN5S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.